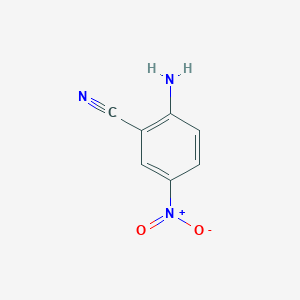

2-Amino-5-nitrobenzonitrile

Overview

Description

2-Amino-5-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position and a nitro group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-nitrobenzonitrile with ammonia. This reaction typically occurs under controlled conditions, such as a temperature range of 110-120°C and a pressure of 1.5-1.8 MPa .

Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of 2-aminobenzonitrile.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Reduction: The major product is 2,5-diaminobenzonitrile.

Substitution: Depending on the substituent introduced, various derivatives of benzonitrile can be formed.

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates:

2-Amino-5-nitrobenzonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Notably, it is utilized in the production of 2-amino-5-nitrothiobenzamide, which has applications in dye manufacturing. The synthesis involves reacting this compound with hydrogen sulfide in the presence of an amine catalyst .

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Reaction with H₂S | 2-Amino-5-nitrothiobenzamide | Methanol or isopropanol, amine catalyst |

| One-pot synthesis of 4-aminoquinazolines | 4-Aminoquinazolines | Microwave irradiation, DMF-DMA as solvent |

Biological Applications

Cytotoxicity and Anticancer Potential:

Recent studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including AGS (human gastric adenocarcinoma) cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| AGS | N/A | Induces apoptosis |

| A549 (lung cancer) | N/A | Shows potential anticancer activity |

| HepG2 (liver cancer) | N/A | Under investigation for further studies |

Environmental Impact and Mutagenicity

Mutagenic Properties:

Research has demonstrated that this compound is a potent mutagen in the Ames test, indicating its potential risks in environmental contexts. This characteristic necessitates careful handling and assessment during its application in chemical synthesis .

Pharmaceutical Applications

Potential Drug Development:

The compound's structural properties make it a candidate for developing new pharmaceuticals, particularly in targeting specific biological pathways involved in cancer progression. Ongoing research aims to explore its derivatives for enhanced biological activity and reduced toxicity .

Table 3: Pharmaceutical Research Involving Derivatives of this compound

Mechanism of Action

The mechanism of action of 2-Amino-5-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

- 2-Amino-4-chlorobenzonitrile

- 2-Amino-5-chlorobenzonitrile

- 4-Amino-3-nitrobenzonitrile

- 2-Hydroxybenzonitrile

- 2-Aminobenzonitrile

Comparison: 2-Amino-5-nitrobenzonitrile is unique due to the presence of both an amino and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity and properties compared to its analogs. For example, the nitro group enhances its electron-withdrawing capability, making it more reactive in certain substitution reactions compared to 2-Aminobenzonitrile .

Biological Activity

2-Amino-5-nitrobenzonitrile (CAS No. 17420-30-3) is a compound that has garnered attention in the field of toxicology and environmental mutagenesis due to its significant biological activity, particularly its mutagenic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, mutagenicity, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol |

| Melting Point | 207-210 °C |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | 0.76 |

Research indicates that this compound exhibits potent mutagenic activity. In a study conducted using the Ames test, it was found to be a strong mutagen, significantly more potent than its unsubstituted analogs. Specifically, it demonstrated over 10,000-fold greater mutagenicity compared to unsubstituted nitroanilines .

Mechanistic Insights

The mutagenic properties of this compound are believed to be linked to its ability to form DNA adducts through metabolic activation. The compound undergoes reduction by enzymes such as nitroreductase, leading to the formation of reactive intermediates that can bind covalently to DNA, resulting in mutations .

Additionally, the presence of the cyano group enhances its mutagenic potential by facilitating these interactions. This "cyano effect" has been observed across various nitroanilines, where structural modifications significantly influence their genotoxicity .

Case Studies and Research Findings

- Ames Test Results : A comprehensive study evaluated the mutagenicity of several nitroaniline derivatives, including this compound. It was shown that this compound is a potent mutagen in strains TA98 and YG1024, indicating its potential risk as an environmental contaminant .

- Comparative Analysis : In comparative studies involving various nitro-substituted anilines, this compound consistently ranked among the most potent agents for inducing mutations. This was particularly evident when tested against other derivatives lacking the cyano group .

- Environmental Implications : Given its potency as a mutagen, this compound poses significant environmental health risks, particularly in areas contaminated with azo dyes that can reduce to this compound during degradation processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-5-nitrobenzonitrile, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via nitration and cyanation of aniline derivatives. For example, intermediates like 2-cyano-4-nitroaniline (CAS 17420-30-3) are prepared using controlled nitration conditions to avoid over-oxidation. Purity validation employs HPLC (≥95% assay) and spectroscopic techniques (¹H/¹³C NMR, IR). Melting point verification (200–207°C) is also critical for confirming crystallinity .

Q. Which spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretching at ~2220 cm⁻¹, nitro group at ~1520 cm⁻¹).

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.8–6.2 ppm).

- Mass Spectrometry : ESI-MS confirms molecular weight (m/z 163.13 for [M+H]⁺).

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for bioactive heterocycles. For instance, it is used to synthesize CDK inhibitors (e.g., 3,5-diaminoindazoles) and antileishmanial agents (e.g., 4-arylamino-6-nitroquinazolines). Researchers evaluate activity via in vitro assays (e.g., anti-proliferative IC₅₀ values against HCT116 or Leishmania major promastigotes) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yields of benzo[d]thiazole derivatives from this compound?

- Methodological Answer : Microwave irradiation enhances reaction efficiency in cyclization steps. For example, copper-mediated cyclization of this compound under microwave conditions (e.g., 150°C, 30 min) increases yields of benzo[d]thiazole derivatives from 20% (conventional heating) to 40–50%. Reaction progress is monitored via TLC and LC-MS .

Q. How should researchers address discrepancies in anti-proliferative activity data across cell lines for derivatives of this compound?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., EJ bladder carcinoma vs. SW620 colon cancer) and culture conditions.

- Data Normalization : Compare IC₅₀ values relative to positive controls (e.g., doxorubicin).

- Mechanistic Studies : Perform kinase inhibition profiling (e.g., CDK1/CDK2) to clarify target selectivity. Contradictions may arise from cell-specific uptake or metabolic differences .

Q. What strategies optimize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Storage : Protect from light and moisture in amber glass at 2–8°C.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Degradation Pathways : Nitro group reduction or cyanation hydrolysis are common; stabilize with inert atmospheres (N₂) .

Q. How can computational modeling guide the design of this compound derivatives for SERRS applications?

Properties

IUPAC Name |

2-amino-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCGMYPNXAFGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038839 | |

| Record name | 2-Amino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 2-Amino-5-nitrobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17420-30-3 | |

| Record name | 2-Cyano-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17420-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017420303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-amino-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-NITROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEZ79WRA1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.